molecular formula C10H16N4O B2480045 1-ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine CAS No. 1856093-06-5

1-ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine

Cat. No.: B2480045
CAS No.: 1856093-06-5
M. Wt: 208.265
InChI Key: OFFBZDWFPWOQNE-UHFFFAOYSA-N
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Description

1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a pyrazole ring substituted with an ethyl group, a pyrrolidin-1-ylcarbonyl group, and an amine group, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Pyrrolidin-1-ylcarbonyl Group: This step involves the acylation of the pyrazole ring with pyrrolidine-1-carbonyl chloride in the presence of a base like triethylamine.

    Introduction of the Amine Group:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a scaffold for designing new drugs with potential therapeutic activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: It serves as a probe for studying enzyme interactions, receptor binding, and cellular pathways.

    Chemical Biology: The compound is used in chemical biology to investigate biological processes and develop chemical tools for probing cellular functions.

    Industrial Applications: It is employed in the synthesis of advanced materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

  • 1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine
  • 1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine
  • 1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-2-amine

Comparison: 1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency towards molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(5-amino-1-ethylpyrazol-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-14-9(11)7-8(12-14)10(15)13-5-3-4-6-13/h7H,2-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFBZDWFPWOQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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